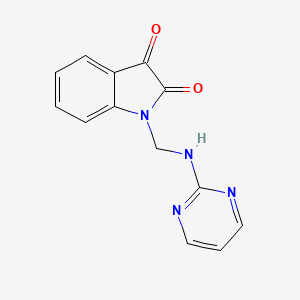

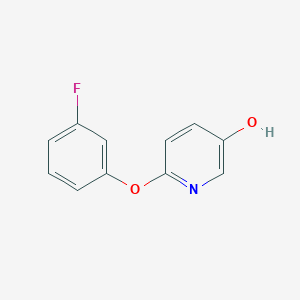

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione:

Antiviral Agents

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown potential as an antiviral agent. Indole derivatives, in general, have been studied for their ability to inhibit various viruses, including influenza and Coxsackie viruses . The specific structure of this compound allows it to interact with viral proteins, potentially inhibiting their replication and spread.

Anticancer Research

This compound is also being explored for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis (programmed cell death) in cancer cells . The pyrimidine moiety in 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs.

Antimicrobial Applications

Research has indicated that 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione can be effective against a range of microbial pathogens. Its structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory properties. Indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This makes 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Research

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases . The compound’s ability to neutralize free radicals makes it a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.

Antitubercular Agents

The compound is being investigated for its potential to treat tuberculosis. Indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The unique structure of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its efficacy against this pathogen.

Antidiabetic Applications

Research has also focused on the antidiabetic potential of this compound. Indole derivatives can modulate insulin secretion and improve glucose metabolism . 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione could be developed into a new class of antidiabetic drugs, offering better management of blood sugar levels.

Neuroprotective Agents

Finally, 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is being studied for its neuroprotective properties. Indole derivatives can protect neurons from damage caused by oxidative stress and inflammation . This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

These applications highlight the diverse potential of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione in various fields of scientific research. Each application leverages the unique chemical structure of the compound to address different biological challenges.

A brief review of the biological potential of indole derivatives

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse, ranging from the inhibition of viral replication to the reduction of inflammation and the inhibition of cancer cell proliferation .

特性

IUPAC Name |

1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJQYSBSLGOBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)

amine](/img/structure/B2512503.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)